16-epi Mometasone Furoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2231764-75-1 |
|---|---|
Molecular Formula |
C27H30Cl2O6 |
Molecular Weight |
521.4 g/mol |
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |
InChI |
InChI=1S/C27H30Cl2O6/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3/t15-,18-,19-,21-,24-,25-,26-,27-/m0/s1 |
InChI Key |
WOFMFGQZHJDGCX-NSXGOKPNSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C |
Origin of Product |
United States |
Stereochemical Characterization and Structural Elucidation of 16 Epi Mometasone Furoate
Advanced Spectroscopic Techniques for Isomeric Differentiation and Confirmation
Spectroscopic methods are indispensable for confirming the identity and stereochemistry of steroidal isomers. Each technique provides unique information that, when combined, offers a complete structural picture.
NMR spectroscopy is the most powerful tool for determining the detailed stereochemistry of organic molecules like 16-epi Mometasone Furoate. By analyzing the chemical shifts (δ), coupling constants (J), and through-space correlations (NOE - Nuclear Overhauser Effect), the relative orientation of atoms can be established.
The epimerization at C-16 directly influences the local electronic environment of nearby protons and carbons. In ¹H NMR, the proton at C-16 and the protons of the C-16 methyl group in the 16-epi isomer would exhibit different chemical shifts compared to Mometasone Furoate. The change in the dihedral angle between H-16 and adjacent protons would also alter the corresponding coupling constants. Two-dimensional NMR techniques, such as NOESY, can reveal spatial proximities. For the 16-epi isomer, a NOE correlation would be expected between the 16β-methyl group and other protons on the same face of the steroid, which would be absent for the 16α-methyl group in Mometasone Furoate.
| Proton Assignment | Mometasone Furoate (16α-CH₃) Expected Shift (ppm) | This compound (16β-CH₃) Hypothesized Shift (ppm) | Rationale for Shift Difference |
|---|---|---|---|
| 16-CH₃ | ~0.96 (d) | Shifted (e.g., ~1.05 ppm) | Change in spatial orientation relative to the steroid plane and nearby functional groups. |
| 16-H | ~3.2 (m) | Shifted | Altered anisotropic effects due to the change from an axial-like to an equatorial-like position. |
| 18-CH₃ | ~0.75 (s) | Slightly shifted | Potential for steric interaction with the 16β-methyl group. |
| Compound | Molecular Formula | Calculated Monoisotopic Mass [M+H]⁺ (Da) | Observed Mass (Da) |
|---|---|---|---|
| Mometasone Furoate | C₂₇H₃₀Cl₂O₆ | 521.1441 | Confirmed by analysis |
| This compound | C₂₇H₃₀Cl₂O₆ | 521.1441 | Identical to Mometasone Furoate |
FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a "fingerprint" based on their functional groups. spectroscopyonline.comthermofisher.com The spectra of Mometasone Furoate and its 16-epi isomer are expected to be very similar, as they contain the same functional groups (ketones, esters, alkenes, hydroxyls, C-Cl bonds). researchgate.net
However, subtle differences may arise in the fingerprint region (below 1500 cm⁻¹) of the spectra. The change in stereochemistry at C-16 can induce minor alterations in bond angles and molecular symmetry, leading to slight shifts in the frequencies of stretching and bending vibrations. These differences, though small, can be used for differentiation when comparing the spectrum of an unknown sample to a reference standard of the pure parent compound.
| Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Expected Observation for 16-epi Isomer |
|---|---|---|
| ~3400 | O-H stretch (C11-OH) | Largely unchanged |
| ~1730 | C=O stretch (furoate ester) | Largely unchanged |
| ~1710 | C=O stretch (C20-ketone) | Potential for slight shift due to steric changes |
| ~1660 | C=O stretch (C3-ketone, conjugated) | Largely unchanged |
| ~1620 | C=C stretch | Largely unchanged |
| 1500-600 | Fingerprint Region (C-O, C-C, C-Cl stretches, bending modes) | Minor shifts and intensity changes are possible |
Single-crystal X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a crystalline compound. This technique can directly visualize the arrangement of atoms in space, providing unequivocal proof of stereochemistry. The crystal structure of Mometasone Furoate has been characterized, revealing its anhydrous form crystallizes in the orthorhombic P2₁2₁2₁ space group. researchgate.net
To confirm the structure of this compound, a suitable single crystal of the epimer would need to be grown and analyzed. The resulting crystallographic data would unambiguously show the β-orientation of the methyl group at the C-16 position, providing definitive structural elucidation and serving as a primary reference standard for other analytical techniques.
Chromatographic Methodologies for Stereoisomer Separation and Purity Assessment
Chromatography is essential for separating stereoisomers and assessing the purity of a drug substance. Due to their identical physical properties (e.g., polarity, molecular weight), separating epimers like this compound from the parent drug requires specialized techniques.
Chiral HPLC is the most effective method for separating stereoisomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer or diastereomer, leading to different retention times.
Method Development: The development of a robust chiral HPLC method for separating this compound from Mometasone Furoate would involve screening various CSPs. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are often successful in separating steroidal isomers. The mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a polar modifier (like ethanol (B145695) or isopropanol), would be optimized to achieve baseline separation (Resolution > 1.5).
Validation: Once developed, the method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose (e.g., as a purity test). Validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the main peak of Mometasone Furoate.
Linearity: Demonstrating a direct proportional relationship between detector response and concentration over a specified range.
Accuracy & Precision: Ensuring the closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of the 16-epi isomer that can be reliably detected and quantified.
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature).
Supercritical Fluid Chromatography (SFC) can also be explored as a powerful orthogonal technique for separating closely related steroid impurities, often providing higher efficiency and faster analysis times compared to HPLC. researchgate.net
| Parameter | Typical Value/Condition |
|---|---|
| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Ethanol (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Validation Goal | Baseline resolution (Rₛ > 1.5) between Mometasone Furoate and this compound |
Supercritical Fluid Chromatography (SFC) for Enhanced Stereoisomer Resolution and Impurity Analysis
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of stereoisomers and the analysis of impurities in pharmaceutical compounds, offering several advantages over traditional liquid chromatography methods. researchgate.net For corticosteroids like Mometasone Furoate and its stereoisomers, SFC provides high-resolution separation, making it an ideal tool for distinguishing between epimers such as this compound and the parent compound.
The advantages of SFC include faster analysis times, reduced solvent consumption, and unique selectivity. These benefits stem from the use of a supercritical fluid, typically carbon dioxide, as the primary mobile phase. The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster equilibration, leading to rapid and efficient separations. researchgate.net
In the context of this compound, an SFC method would be developed to achieve baseline separation from Mometasone Furoate and other related impurities. This would involve optimizing parameters such as the stationary phase, co-solvent, temperature, and pressure. Chiral stationary phases are often employed in SFC to enhance the separation of enantiomers and diastereomers.
Illustrative SFC Method Parameters for the Analysis of Mometasone Furoate and its Stereoisomers:
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Supercritical CO2 / Methanol with an additive (e.g., isopropylamine) |
| Flow Rate | 3.0 mL/min |
| Column Temperature | 40 °C |
| Back Pressure | 150 bar |
| Detection | UV at 254 nm |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
The successful development of an SFC method would allow for the accurate quantification of this compound as an impurity in Mometasone Furoate drug substance and drug products.
Hypothetical Resolution Data for Mometasone Furoate and this compound using SFC:
| Compound | Retention Time (min) | Resolution (Rs) |
| Mometasone Furoate | 4.2 | - |
| This compound | 5.1 | > 2.0 |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
Gas Chromatography (GC) for Analysis of Derivatized Analogs (if applicable)
Gas Chromatography (GC) is another valuable analytical technique for the analysis of corticosteroids. However, due to the low volatility and thermal instability of many steroid compounds, derivatization is often necessary to convert them into more volatile and thermally stable analogs suitable for GC analysis.
For a compound like this compound, derivatization would typically target the hydroxyl groups to form silyl (B83357) ethers (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or other suitable derivatives. This process increases the volatility of the analyte, allowing it to be effectively separated and detected by GC. When coupled with a mass spectrometer (GC-MS), this technique can provide both quantitative data and valuable structural information based on the fragmentation patterns of the derivatized molecule.
The applicability of GC for the analysis of this compound would depend on the ability to develop a robust derivatization procedure that is both complete and does not introduce additional impurities.
Illustrative GC Method Parameters for the Analysis of Derivatized Mometasone Furoate Analogs:
| Parameter | Condition |
| Column | Capillary column (e.g., 5% phenyl polysiloxane) |
| Carrier Gas | Helium |
| Injector Temperature | 280 °C |
| Oven Temperature Program | Initial 200 °C, ramp to 300 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
The use of GC-MS would be particularly advantageous for confirming the identity of impurities by comparing their mass spectra to that of a reference standard of derivatized this compound.
Hypothetical GC Retention Times for Derivatized Mometasone Furoate and its Epimer:
| Compound (as TMS derivative) | Retention Time (min) |
| Mometasone Furoate | 15.8 |
| This compound | 16.2 |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
Molecular Pharmacology and Receptor Binding Studies of 16 Epi Mometasone Furoate in Vitro & Computational
Comparative Glucocorticoid Receptor (GR) Binding Affinity Analysis (In Vitro)
The binding affinity of a corticosteroid to the glucocorticoid receptor is a primary determinant of its potency. The introduction of a methyl group at the C-16 position of the steroid nucleus is a key structural modification known to enhance glucocorticoid activity while minimizing mineralocorticoid side effects. Mometasone Furoate features a 16α-methyl group, whereas 16-epi Mometasone Furoate possesses a 16β-methyl group. This stereochemical difference is expected to influence the binding interaction with the GR ligand-binding pocket.
Studies comparing analogous 16α-methyl and 16β-methyl epimeric pairs, such as dexamethasone (B1670325) and betamethasone (B1666872), have shown that this specific stereochemical change does not drastically alter the binding affinity for the cytosolic glucocorticoid receptor. nih.gov Both epimers typically maintain a high affinity. Therefore, it is hypothesized that this compound would exhibit a high binding affinity for the human glucocorticoid receptor, likely comparable to that of Mometasone Furoate itself.
Direct competitive binding assays utilizing a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) and recombinant human GR are the gold standard for determining binding affinity. In such an assay, increasing concentrations of an unlabeled ligand are used to displace the radioligand from the receptor. The concentration at which 50% of the radioligand is displaced (IC₅₀) is determined and used to calculate the equilibrium dissociation constant (Ki), a measure of binding affinity.
While no specific Ki values for this compound have been published, the table below illustrates comparative binding affinities for other relevant corticosteroids to provide context.
Table 1: Illustrative Glucocorticoid Receptor Binding Affinities
| Compound | Relative Binding Affinity (RBA)¹ |
|---|---|
| Dexamethasone | 100 |
| Betamethasone (16β-epimer of Dexamethasone) | ~100² |
| Mometasone Furoate (16α-epimer) | ~2200 |
¹Relative to Dexamethasone = 100. Data compiled from multiple sources. ²Based on studies showing comparable affinity between the epimers. nih.gov
Fluorescence polarization (FP) is another robust biophysical technique used to measure ligand-receptor binding in solution. This method relies on the change in the rotational speed of a fluorescently labeled glucocorticoid probe upon binding to the much larger GR protein. In a competitive FP assay, an unlabeled ligand like this compound would compete with the fluorescent probe for binding to the GR. This displacement would result in a decrease in fluorescence polarization, which can be measured to determine the IC₅₀ value and binding affinity. Although this is a standard method for assessing GR binding, specific results for this compound have not been documented in the literature.
In Vitro Functional Assays for Glucocorticoid Receptor Transactivation
Upon binding a ligand, the GR translocates to the nucleus and acts as a ligand-activated transcription factor, modulating the expression of target genes by binding to Glucocorticoid Response Elements (GREs). patsnap.com This process is known as transactivation and is central to the anti-inflammatory effects of corticosteroids. The stereochemistry at the C-16 position can play a significant role in modulating the efficacy of this transcriptional activation.
Research comparing dexamethasone (16α-methyl) and betamethasone (16β-methyl) demonstrated that while their receptor binding affinities were similar, dexamethasone was significantly more potent in inducing the transcription of a GRE-driven reporter gene. nih.gov This suggests that the 16α configuration is more favorable for inducing the conformational changes in the GR required for optimal interaction with the transcriptional machinery. Based on this precedent, it is plausible that this compound, with its 16β-methyl group, would be a less potent activator of GR-mediated transactivation compared to Mometasone Furoate.
These assays are performed in cultured cells that have been transfected with a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter with one or more GREs. When the cells are treated with a GR agonist, the activated GR binds to the GREs and drives the expression of the reporter gene, which produces a measurable signal. The potency of the agonist is determined by its EC₅₀ value (the concentration required to produce 50% of the maximal response).
No such data is currently available for this compound. The table below presents a hypothetical comparison based on the known relationship between dexamethasone and betamethasone.
Table 2: Hypothetical Comparison of GRE Transactivation Potency
| Compound | Relative Transactivation Potency (EC₅₀) |
|---|---|
| Dexamethasone (16α-methyl) | ++++ |
| Betamethasone (16β-methyl) | +++ |
| Mometasone Furoate (16α-methyl) | +++++ |
Potency is represented qualitatively. Based on the principle that 16α-methyl configuration is more efficient in transactivation than 16β-methyl. nih.gov
The transcriptional activity of the glucocorticoid receptor is modulated by its interaction with co-activator and co-repressor proteins. Ligand binding induces conformational changes in the GR's ligand-binding domain, which creates surfaces for these interactions. Cell-free assays, such as AlphaScreen or time-resolved fluorescence resonance energy transfer (TR-FRET), can quantify the recruitment of specific co-activator or co-repressor peptides to the GR in the presence of a ligand. These assays could provide mechanistic insight into how the stereochemistry of this compound affects GR function at a molecular level. However, no studies applying these techniques to this compound have been published.
Molecular Modeling and Dynamics Simulations for Ligand-Receptor Interactions
Computational methods are powerful tools for visualizing and understanding the interactions between a ligand and its receptor at the atomic level. Molecular docking could predict the preferred binding pose of this compound within the GR's ligand-binding pocket, while molecular dynamics simulations could assess the stability of the resulting complex and the conformational changes it induces in the receptor.
Studies involving the docking of Mometasone Furoate have highlighted key hydrogen bonding and hydrophobic interactions that contribute to its high affinity. nih.gov A similar computational study of this compound would be invaluable. The primary difference would be the orientation of the C-16 methyl group. The 16α-methyl group of Mometasone Furoate fits into a specific hydrophobic pocket. The 16β-orientation in the epi-form would likely introduce some steric strain or alter the positioning of the steroid backbone within the binding site. This could subtly affect the network of interactions with key amino acid residues (such as Gln642) and influence the conformation of the Activation Function 2 (AF-2) helix, which is critical for co-activator recruitment and subsequent transactivation. nih.gov Such a change could provide a structural basis for the potentially lower transactivation potency of the 16β-epimer, despite maintaining high binding affinity. To date, specific molecular modeling or dynamics simulation studies for this compound have not been reported in the literature.
Ligand-Receptor Docking Studies to Predict Binding Conformations and Orientations
While no specific ligand-receptor docking studies for this compound are available, computational docking studies on Mometasone Furoate have provided valuable insights into its interaction with the GR. These studies are crucial for predicting the binding mode and identifying key interactions that contribute to its high affinity.
Mometasone Furoate is known to bind to the cytoplasmic GR, which then translocates to the nucleus to modulate gene expression. researchgate.netpatsnap.com Computational models suggest that Mometasone Furoate fits snugly into the ligand-binding pocket of the GR. The furoate ester at the C-17α position is believed to contribute significantly to its high potency by forming favorable hydrophobic interactions within the receptor. nih.gov
For this compound, it is hypothesized that the change in stereochemistry at the C-16 position would alter its conformation within the GR's ligand-binding pocket. The 16α-methyl group in Mometasone Furoate is known to enhance glucocorticoid activity and reduce mineralocorticoid side effects. researchgate.net A change to a 16β-methyl configuration in the epi-form would likely lead to a different orientation of the steroid backbone and its substituents. This altered orientation could potentially lead to steric clashes with amino acid residues in the binding pocket or a less optimal alignment for key hydrogen bonding and hydrophobic interactions, which would be predicted to result in a lower binding affinity compared to Mometasone Furoate.
Table 1: Predicted Interactions of Mometasone Furoate with the Glucocorticoid Receptor (Based on Docking Studies)
| Interacting Residue (Hypothetical) | Type of Interaction | Potential Impact of 16-epi Configuration |
| Amino acids in the hydrophobic pocket | Hydrophobic Interactions | Altered fit of the steroid backbone, potentially weaker interactions. |
| Specific polar amino acids | Hydrogen Bonding | Possible disruption of the optimal hydrogen bond network. |
| Overall Ligand-Binding Domain | Conformational Fit | Potential for steric hindrance leading to a lower binding affinity. |
This table is illustrative and based on general principles of steroid-receptor interactions and docking studies of Mometasone Furoate.
Molecular Dynamics (MD) Simulations to Analyze Ligand-Induced Conformational Changes and Stability
MD simulations have been employed to study the dynamic behavior of Mometasone Furoate when bound to the GR. nih.govplos.org These simulations provide insights into the stability of the ligand-receptor complex and how the ligand influences the receptor's conformation. For Mometasone Furoate, MD simulations would likely show a stable binding mode over time, with minimal fluctuations in the ligand's position within the binding pocket. This stability is a hallmark of high-affinity ligands.
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Profiling
Quantum mechanical calculations are used to understand the electronic properties of molecules, such as their charge distribution and reactivity. jcchems.comresearchgate.net For Mometasone Furoate, QM studies could elucidate the electronic factors that contribute to its potent anti-inflammatory activity. These calculations can help in understanding the nature of the bonds and the electrostatic potential of the molecule, which are critical for its interaction with the GR.
For this compound, comparative QM calculations would be necessary to determine how the change in stereochemistry at C-16 affects its electronic structure. Differences in the electron distribution and molecular orbitals between the two isomers could translate to differences in their reactivity and interaction with the receptor. For instance, a change in the electrostatic potential around the D-ring of the steroid could alter its interaction with polar residues in the binding pocket.
Structure-Activity Relationship (SAR) Investigations for Stereoisomers of Mometasone Furoate
The stereochemistry of corticosteroids plays a pivotal role in their biological activity. While specific SAR studies for this compound are not available, the general principles of corticosteroid SAR, particularly concerning the C-16 position, are well-documented.
Correlation of Stereochemistry at C-16 with Receptor Binding Profiles
The substitution at the C-16 position of the steroid nucleus is a key determinant of glucocorticoid activity. researchgate.net The introduction of a methyl group at the 16α-position, as seen in Mometasone Furoate and Dexamethasone, is a common strategy to enhance anti-inflammatory potency and reduce unwanted mineralocorticoid effects. nih.govresearchgate.net This is attributed to a favorable conformational change in the D-ring of the steroid, which optimizes its fit within the GR ligand-binding pocket.
The stereochemistry of this methyl group is critical. A 16α-methyl group generally leads to higher affinity for the GR compared to a 16β-methyl group (the "epi" configuration). This is because the 16α-orientation positions the methyl group in a way that does not sterically hinder the crucial interactions of the C-17 and C-20 substituents with the receptor. In contrast, a 16β-methyl group can cause steric clashes, leading to a less favorable binding orientation and consequently, a lower receptor binding affinity. Therefore, it is highly probable that this compound would exhibit a significantly lower binding affinity for the GR compared to Mometasone Furoate.
Table 2: General Structure-Activity Relationships of C-16 Substitution in Glucocorticoids
| C-16 Substituent | General Effect on Glucocorticoid Receptor Affinity | General Effect on Mineralocorticoid Activity |
| None (e.g., Hydrocortisone) | Baseline | Present |
| 16α-Methyl (e.g., Mometasone Furoate) | Increased | Reduced |
| 16β-Methyl (e.g., 16-epi forms) | Generally Decreased | Variable, but often less reduction than 16α |
Impact of Stereoisomerism on In Vitro Cellular Responses
The biological activity of a corticosteroid is directly related to its receptor binding affinity. Therefore, differences in receptor binding between stereoisomers are expected to translate into different cellular responses. In vitro assays that measure glucocorticoid activity, such as the inhibition of cytokine release or the transactivation of reporter genes, are sensitive to the potency of the glucocorticoid. nih.gov
Given the likely lower receptor binding affinity of this compound, it is predicted that it would be less potent in eliciting cellular responses compared to Mometasone Furoate. For example, in an assay measuring the inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) release from monocytes, a higher concentration of the 16-epi isomer would likely be required to achieve the same level of inhibition as Mometasone Furoate. This reduced potency would be a direct consequence of its suboptimal fit and interaction with the glucocorticoid receptor.
In Vitro Mechanistic Studies of 16 Epi Mometasone Furoate at the Cellular Level
Modulation of Inflammatory Cytokine and Mediator Production in Defined Cell Lines (e.g., IL-1, IL-5, IL-6, TNF-alpha, Leukotrienes)
No studies were found that investigated the effect of 16-epi Mometasone Furoate on the production of inflammatory cytokines and mediators such as IL-1, IL-5, IL-6, TNF-alpha, or leukotrienes in any defined cell lines.
Effects on Glucocorticoid-Responsive Gene Expression in Cellular Models
There is no available research detailing the effects of this compound on the expression of glucocorticoid-responsive genes in cellular models.
Comparative Analysis of Cell-Based Anti-inflammatory Potency versus Mometasone Furoate
Without any data on the in vitro anti-inflammatory activity of this compound, a comparative analysis of its potency against Mometasone Furoate cannot be conducted.
Research Gaps and Future Academic Perspectives
Development of Novel Stereoselective Synthetic Methodologies for Related Steroidal Structures
The synthesis of corticosteroids with specific stereochemical configurations is a formidable challenge in medicinal chemistry. The biological efficacy of these compounds is intrinsically linked to their three-dimensional structure, making stereocontrol a critical aspect of their synthesis. While the synthesis of mometasone furoate is well-established, the development of methodologies for its 16-epimer remains an underexplored area.
Future research should focus on the development of novel stereoselective synthetic routes to access 16-epi Mometasone Furoate and related steroidal structures. This could involve the exploration of:
Substrate-controlled diastereoselective reactions: Investigating the influence of existing chiral centers in the steroid nucleus to direct the stereochemical outcome at the C-16 position.
Chiral auxiliaries and catalysts: Employing chiral molecules to guide the formation of the desired stereoisomer.
Enzymatic transformations: Utilizing enzymes that can selectively catalyze reactions at the C-16 position with high stereospecificity.
A comparative overview of synthetic approaches for related 16-methylated corticosteroids is presented in Table 1.
Table 1: Synthetic Methodologies for 16-Methylated Corticosteroids
| Methodology | Description | Potential Application for this compound |
|---|---|---|
| Grignard Reactions | Conjugate addition of a methyl Grignard reagent to a 16-dehydro-20-keto steroid precursor. | Potentially adaptable to favor the formation of the 16-beta methyl (epi) configuration under specific reaction conditions. |
| Epoxidation and Ring Opening | Formation of a 16,17-epoxide followed by stereospecific ring opening with an organometallic reagent. | The stereochemistry of the epoxide and the choice of nucleophile could be tailored to yield the 16-epi product. |
| Stereoselective Reduction | Reduction of a 16-methylene precursor using chiral reducing agents or catalytic hydrogenation with a chiral catalyst. | Could provide a direct route to the desired 16-beta methyl stereochemistry. |
| Epimerization | Conversion of the more stable 16-alpha methyl group to the 16-beta configuration via a thermodynamically or kinetically controlled process. | While challenging, this could be a viable route from a more accessible precursor. |
Comprehensive Comparative Pharmacological Profiling of Mometasone Furoate Stereoisomers beyond Current Data
The pharmacological effects of corticosteroids are primarily mediated through their interaction with the glucocorticoid receptor (GR). The affinity and activation of this receptor are highly sensitive to the stereochemical arrangement of the steroid. While mometasone furoate is known for its high GR binding affinity, there is a conspicuous absence of data on the pharmacological profile of its 16-epimer. nih.gov
A crucial area for future investigation is the comprehensive comparative pharmacological profiling of mometasone furoate and this compound. This would entail:
Glucocorticoid Receptor Binding Assays: Quantitatively determining the binding affinity of this compound for the GR and comparing it to that of mometasone furoate.
In vitro Anti-inflammatory Assays: Evaluating the potency of this compound in cell-based assays that measure the inhibition of pro-inflammatory cytokine production.
Transactivation and Transrepression Studies: Investigating the ability of the 16-epimer to activate (transactivation) or repress (transrepression) gene expression through the GR, which are key mechanisms of corticosteroid action.
Table 2 illustrates a hypothetical comparative pharmacological profile, emphasizing the current data gaps for this compound.
Table 2: Comparative Pharmacological Profile of Mometasone Furoate and its 16-Epimer
| Pharmacological Parameter | Mometasone Furoate | This compound |
|---|---|---|
| Glucocorticoid Receptor Binding Affinity (Relative to Dexamethasone) | High | Data not available |
| In vitro Anti-inflammatory Potency (IC50) | Potent | Data not available |
| Transactivation Activity | Characterized | Data not available |
| Transrepression Activity | Characterized | Data not available |
Advanced Computational Predictions of Biological Activity and Molecular Properties Based on Stereochemical Nuances
In recent years, computational chemistry has emerged as a powerful tool for predicting the biological activity and molecular properties of drug candidates, thereby accelerating the drug discovery process. Molecular modeling techniques, such as docking and molecular dynamics simulations, can provide valuable insights into the interactions between a ligand and its receptor at the atomic level. nih.govresearchgate.net
For this compound, advanced computational studies could be employed to:
Predict Glucocorticoid Receptor Binding Affinity: Utilize molecular docking simulations to predict the binding mode and affinity of the 16-epimer to the GR ligand-binding domain. researchgate.netnih.gov
Calculate Physicochemical Properties: Predict key properties such as lipophilicity and solubility, which are important for pharmacokinetic behavior.
A summary of potential computational approaches is provided in Table 3.
Table 3: Computational Approaches for Predicting the Properties of this compound
| Computational Method | Objective | Potential Insights |
|---|---|---|
| Molecular Docking | Predict the binding orientation and affinity of the 16-epimer to the glucocorticoid receptor. | Elucidate key interactions with amino acid residues in the binding pocket and provide a rationale for potential differences in potency. researchgate.netnih.gov |
| Molecular Dynamics Simulations | Simulate the dynamic behavior of the ligand-receptor complex over time. | Reveal how the stereochemistry at C-16 influences the stability of the complex and the conformational changes in the receptor. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate structural features with biological activity. | Predict the activity of other related stereoisomers based on their chemical structures. |
| ADMET Prediction | Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Provide an early assessment of the potential pharmacokinetic and safety profile of the 16-epimer. |
Exploration of this compound in Novel In Vitro Biological Systems and Pathways
The biological effects of corticosteroids extend beyond their classical anti-inflammatory actions. Recent research has uncovered their involvement in a variety of cellular pathways, including those related to cell proliferation, apoptosis, and metabolism. While some of these novel pathways have been explored for mometasone furoate, there is a complete lack of in vitro data for its 16-epimer.
Future research should aim to explore the effects of this compound in novel in vitro biological systems and pathways, such as:
Cancer Cell Lines: Investigating its potential anti-proliferative or pro-apoptotic effects in various cancer cell lines.
Metabolic Cell Models: Assessing its influence on glucose and lipid metabolism in hepatocytes or adipocytes.
Immune Cell Subsets: Characterizing its differential effects on various immune cells beyond general anti-inflammatory responses.
Organoid Cultures: Utilizing three-dimensional organoid models to study its effects in a more physiologically relevant context.
A comparative table of in vitro studies for Mometasone Furoate and the unexplored potential for its 16-epimer is presented in Table 4.
Table 4: In Vitro Biological Systems for Mometasone Furoate and Future Exploration for its 16-Epimer
| In Vitro System/Pathway | Findings for Mometasone Furoate | Research Potential for this compound |
|---|---|---|
| Inflammatory Cytokine Production | Potent inhibitor of TNF-α, IL-6, etc. | Comparative analysis of inhibitory potency. |
| Glucocorticoid Receptor-mediated Gene Expression | Well-characterized agonist activity. | Determination of agonist or potential antagonist/selective modulator activity. |
| Skin Atrophy Models | Studied in relation to its therapeutic use. | Evaluation of atrophogenic potential compared to the parent compound. |
| Apoptosis and Cell Cycle in Cancer Cells | Limited data available. | Investigation of potential anti-cancer properties. |
| Metabolic Pathways | Effects on glucose and lipid metabolism are not fully elucidated. | Exploration of its impact on key metabolic enzymes and signaling pathways. |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying 16-epi Mometasone Furoate and its impurities in pharmaceutical formulations?
- Methodological Answer : Reverse-phase HPLC with UV/PDA detection is widely used, employing a C18 column (250 × 4.6 mm, 5 µm) and mobile phases like octanesulfonic acid sodium salt-phosphate buffer (pH 3.0) and acetonitrile in isocratic elution (45:55 v/v). Validation per ICH guidelines includes linearity (0.5–150 µg/mL), precision (RSD <2%), and specificity via forced degradation studies (e.g., 12.4% degradation in 0.1 N NaOH). Recovery studies at 80–120% concentrations confirm accuracy (98–102%) .
Q. How should clinical trials evaluate the efficacy of this compound in pediatric respiratory diseases?
- Methodological Answer : Use randomized, double-blind, placebo-controlled trials (RCTs) with endpoints like FEV1 (forced expiratory volume in 1 second) and AM PEF (morning peak expiratory flow). Standardize dosing (e.g., 100 µg qd) and treatment duration (≥12 weeks) to minimize heterogeneity. Include Pediatric Asthma Quality of Life Questionnaire (PAQLQ) scores to assess secondary outcomes. Sensitivity analyses must address confounding variables like dose variations and adherence .
Q. What parameters are critical for assessing the stability of this compound in formulation development?
- Methodological Answer : Conduct stress testing under ICH Q1A guidelines, including thermal (40–60°C), photolytic (UV light), and hydrolytic (acid/alkali) conditions. Monitor degradation products via HPLC and calculate impurity thresholds (e.g., ≤0.1% for known toxic impurities). Use accelerated stability studies (40°C/75% RH) to predict shelf-life .
Advanced Research Questions
Q. How do structural modifications (e.g., 16-epimerization) impact the glucocorticoid receptor binding affinity and pharmacokinetics of Mometasone Furoate?
- Methodological Answer : Perform molecular docking studies to compare the binding interactions of this compound with wild-type glucocorticoid receptors. Assess lipophilicity (logP) via shake-flask partitioning and correlate with tissue retention using ex vivo models. Pharmacokinetic studies in rodents can quantify systemic exposure (AUC) and metabolic pathways (e.g., CYP3A4-mediated oxidation) .
Q. What methodological challenges arise in establishing bioequivalence for topical formulations of this compound?
- Methodological Answer : Current EMA draft guidelines recommend in vitro penetration tests with human skin models, but donor variability (e.g., stratum corneum thickness) complicates reproducibility. Optimize study power by increasing replicates (n ≥ 12) while reducing donors (n ≥ 6). Include drug quantification at the site of action (e.g., dermal microdialysis) alongside plasma levels to resolve discrepancies between efficacy and systemic exposure .
Q. How can meta-analyses address contradictory data on this compound’s efficacy across heterogeneous patient populations?
- Methodological Answer : Apply random-effects models to pool data from RCTs, adjusting for covariates like age, dosing regimen, and disease severity (e.g., asthma vs. rhinitis). Use subgroup analyses to isolate population-specific effects (e.g., children vs. adults). Sensitivity tests should exclude studies with high risk of bias (e.g., small sample sizes, unblinded designs). Tools like GRADEpro contextualize evidence quality .
Q. What strategies validate impurity profiling for this compound in compliance with pharmacopeial standards?
- Methodological Answer : Employ certified reference materials (e.g., Mometasone Furoate Impurity A, EP) to calibrate HPLC-MS systems. Validate impurity methods per ICH Q2(R1), including limit of detection (LOD ≤0.05%) and quantitation (LOQ ≤0.1%). Cross-validate with NMR and IR spectroscopy for structural confirmation of degradation products .
Data Contradiction Analysis
- vs. Clinical Trial Approvals : While regulatory approvals assume bioequivalence of topical Mometasone Furoate formulations, found discrepancies in in vitro penetration data, suggesting current EMA guidelines may underestimate formulation variability. Researchers should reconcile this by integrating in vivo efficacy metrics (e.g., symptom relief scores) with pharmacokinetic data .
Key Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
